molecular formula C8H15ClN2O2S B1372288 4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride CAS No. 1078163-18-4

4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride

Cat. No. B1372288
M. Wt: 238.74 g/mol
InChI Key: UJDBIPXDVKCFGZ-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 238.74 and its IUPAC name is 4-(1,3-thiazolidin-4-ylcarbonyl)morpholine hydrochloride .


Molecular Structure Analysis

The InChI code for “4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is 1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H . This code provides a detailed representation of the compound’s molecular structure.

It has a molecular weight of 238.74 .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
    • Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
    • The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .
  • Cancer Therapeutics

    • Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity .
    • Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .
    • Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These compounds play a role in anticancer activity by inhibition of various enzymes and cell lines .

Safety And Hazards

The safety information available indicates that “4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is classified under GHS07, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation . The compound’s MSDS (Material Safety Data Sheet) can provide more detailed safety and hazard information .

properties

IUPAC Name

morpholin-4-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDBIPXDVKCFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride

CAS RN

1078163-18-4
Record name Methanone, 4-morpholinyl-4-thiazolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078163-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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